1-(Difluorophenylmethyl)-3-methylbenzene
Overview
Description
1-(Difluorophenylmethyl)-3-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluorophenylmethyl)-3-methylbenzene typically involves the difluoromethylation of a suitable precursor. One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF2H) under basic conditions . The reaction proceeds via the formation of a difluorocarbene intermediate, which then reacts with the aromatic substrate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluorophenylmethyl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, yielding 3-methylbenzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorination with chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) are typical.
Major Products:
Oxidation: Difluoromethyl ketones and carboxylic acids.
Reduction: 3-Methylbenzene derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-(Difluorophenylmethyl)-3-methylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antifungal and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Difluorophenylmethyl)-3-methylbenzene exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 1-[Difluoro(phenyl)methyl]-3-fluoro-5-(trifluoromethyl)benzene : This compound has additional fluorine substituents, which can further enhance its chemical stability and biological activity.
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid : A structurally related compound with a pyrazole ring, used in similar applications.
Uniqueness: 1-(Difluorophenylmethyl)-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[difluoro(phenyl)methyl]-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2/c1-11-6-5-9-13(10-11)14(15,16)12-7-3-2-4-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOHJNVLGXIOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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